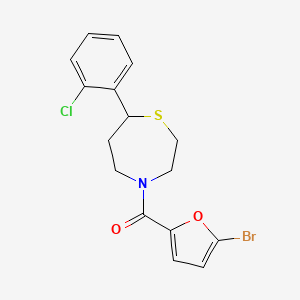
(5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BFTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BFTM belongs to the class of thiazepanes, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
(5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone: has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a potential candidate for targeted cancer therapy .
Anti-Inflammatory Activity
Studies have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Further research is needed to understand its mechanism of action and potential applications in treating inflammatory diseases .
Antimicrobial Effects
The thiazepanone moiety in this compound contributes to its antimicrobial activity. Researchers have investigated its effectiveness against bacteria, fungi, and even drug-resistant strains. It could be a valuable addition to the arsenal of antimicrobial agents .
Neuroprotective Potential
Preliminary studies suggest that (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone may have neuroprotective effects. It could play a role in preventing neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .
Drug Design and Optimization
Understanding the crystal structure and reactivity of this compound is crucial for drug design. Computational methods, including Density Functional Theory (DFT), have been employed to explore its energy framework, reactivity descriptors, and aromatic character. These insights aid in designing novel materials based on 1,2,4-triazole systems .
Chemical Synthesis and Derivatives
Researchers have synthesized derivatives of this compound to enhance its properties. By modifying specific functional groups, they aim to improve solubility, bioavailability, and target specificity. These efforts contribute to the development of more effective drugs.
Wirkmechanismus
Mode of Action
Based on its structural similarity to other furan and thiazepan derivatives, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can be influenced by various environmental factors. These factors include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors (such as diet and lifestyle). Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c17-15-6-5-13(21-15)16(20)19-8-7-14(22-10-9-19)11-3-1-2-4-12(11)18/h1-6,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQYPNPBFNQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)
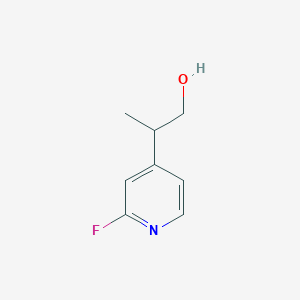
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2772919.png)

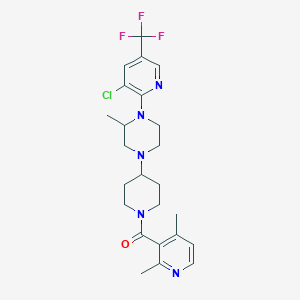
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)
![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)
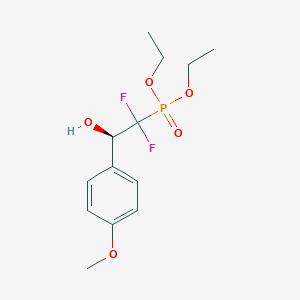
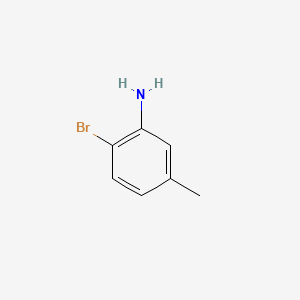
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)
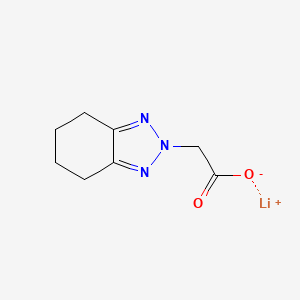
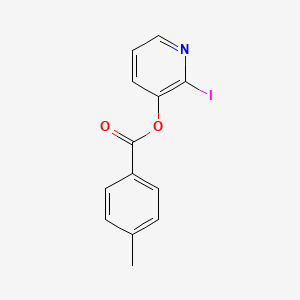
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)